molecular formula C11H9NO2 B11904625 8-Methoxyisoquinoline-5-carbaldehyde

8-Methoxyisoquinoline-5-carbaldehyde

Cat. No.: B11904625
M. Wt: 187.19 g/mol
InChI Key: WAKSSXGIVIWESU-UHFFFAOYSA-N
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Description

8-Methoxyisoquinoline-5-carbaldehyde is a chemical compound with the molecular formula C11H9NO2 It is a derivative of isoquinoline, featuring a methoxy group at the 8th position and an aldehyde group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyisoquinoline-5-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with isoquinoline as the starting material.

    Formylation: The aldehyde group at the 5th position is introduced via a formylation reaction, which can be carried out using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 8-Methoxyisoquinoline-5-carboxylic acid.

    Reduction: 8-Methoxyisoquinoline-5-methanol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methoxyisoquinoline-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Methoxyisoquinoline-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and aldehyde groups play crucial roles in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of a methoxy group.

    8-Aminoquinoline: Features an amino group at the 8th position.

    5-Methoxyisoquinoline: Similar structure but with the methoxy group at the 5th position.

Uniqueness: 8-Methoxyisoquinoline-5-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

8-methoxyisoquinoline-5-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-14-11-3-2-8(7-13)9-4-5-12-6-10(9)11/h2-7H,1H3

InChI Key

WAKSSXGIVIWESU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=NC=CC2=C(C=C1)C=O

Origin of Product

United States

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